4-Bromo-3,5-dimethoxyamphetamine, (S)-
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Overview
Description
4-Bromo-3,5-dimethoxyamphetamine, (S)-, is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. This compound is known for its psychoactive properties, producing effects such as analgesia, numbness, and reduction of physical feeling .
Preparation Methods
The synthesis of 4-Bromo-3,5-dimethoxyamphetamine involves several steps. One common method includes the bromination of 3,5-dimethoxyphenylacetone followed by reductive amination with ammonia or an amine . The reaction conditions typically involve the use of solvents like methanol and catalysts such as sodium hydroxide
Chemical Reactions Analysis
4-Bromo-3,5-dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of substituted amphetamines.
Biology: Research has focused on its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: Although not widely used clinically, it has been investigated for its potential analgesic properties.
Industry: Its use in industry is limited due to its psychoactive nature and legal restrictions
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound’s effects on dopamine and norepinephrine systems also contribute to its overall pharmacological profile .
Comparison with Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine is similar to other substituted amphetamines such as:
2,5-Dimethoxy-4-bromoamphetamine (DOB): Known for its potent psychedelic effects and longer duration of action.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another potent psychedelic with similar effects but different halogen substitution.
2,5-Dimethoxy-4-chloroamphetamine (DOC): Similar in structure but with a chlorine atom instead of bromine, leading to different pharmacological properties
Each of these compounds has unique properties and effects, making 4-Bromo-3,5-dimethoxyamphetamine distinct in its specific interactions and psychoactive profile.
Properties
CAS No. |
1335888-10-2 |
---|---|
Molecular Formula |
C11H16BrNO2 |
Molecular Weight |
274.15 g/mol |
IUPAC Name |
(2S)-1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |
InChI Key |
FAVLJTSHWBEOMA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C(=C1)OC)Br)OC)N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |
Origin of Product |
United States |
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